molecular formula C22H40O3S B14402803 3-(Octadecylsulfanyl)oxolane-2,5-dione CAS No. 85927-35-1

3-(Octadecylsulfanyl)oxolane-2,5-dione

Cat. No.: B14402803
CAS No.: 85927-35-1
M. Wt: 384.6 g/mol
InChI Key: DJEIKFCIWNKCSM-UHFFFAOYSA-N
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Description

3-(Octadecylsulfanyl)oxolane-2,5-dione is an organic compound that features a unique combination of a long alkyl chain and a reactive oxolane-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octadecylsulfanyl)oxolane-2,5-dione typically involves the reaction of octadecyl mercaptan with oxolane-2,5-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Octadecylsulfanyl)oxolane-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxolane-2,5-dione ring can be reduced to form diols.

    Substitution: The alkyl chain can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Octadecylsulfanyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane-2,5-dione moiety can react with nucleophiles, while the long alkyl chain can interact with hydrophobic regions of molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Octadecylsulfanyl)oxolane-2,5-dione is unique due to its combination of a reactive oxolane-2,5-dione moiety and a long hydrophobic alkyl chain. This combination imparts unique properties, such as enhanced solubility in non-polar solvents and the ability to interact with both hydrophilic and hydrophobic molecules.

Properties

CAS No.

85927-35-1

Molecular Formula

C22H40O3S

Molecular Weight

384.6 g/mol

IUPAC Name

3-octadecylsulfanyloxolane-2,5-dione

InChI

InChI=1S/C22H40O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-20-19-21(23)25-22(20)24/h20H,2-19H2,1H3

InChI Key

DJEIKFCIWNKCSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC1CC(=O)OC1=O

Origin of Product

United States

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